molecular formula C23H19N3O3 B4777276 1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B4777276
M. Wt: 385.4 g/mol
InChI Key: FLPDOGWCTAKDHM-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that belongs to the class of pyrimidinetriones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrrole derivatives. The key steps may involve:

    Condensation Reactions: Combining the phenyl and pyrrole derivatives under acidic or basic conditions.

    Cyclization: Formation of the pyrimidinetrione ring through cyclization reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale Reactors: Utilizing large reactors to handle the multi-step synthesis.

    Automated Processes: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Application in the synthesis of advanced materials with unique properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Influencing signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-METHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
  • **1-(4-ISOPROPYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Uniqueness

1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(5E)-1-(4-ethylphenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-2-16-10-12-18(13-11-16)26-22(28)20(21(27)24-23(26)29)15-19-9-6-14-25(19)17-7-4-3-5-8-17/h3-15H,2H2,1H3,(H,24,27,29)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPDOGWCTAKDHM-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=CC=C4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=CC=C4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 2
1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 3
Reactant of Route 3
1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 4
Reactant of Route 4
1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 5
Reactant of Route 5
1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 6
1-(4-ETHYLPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

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